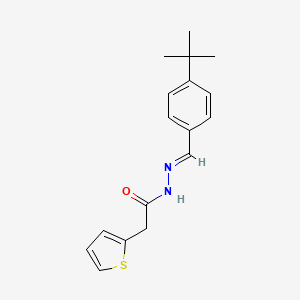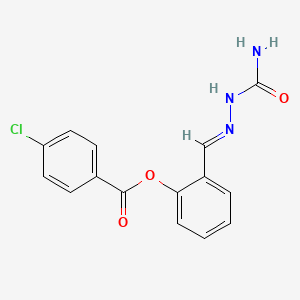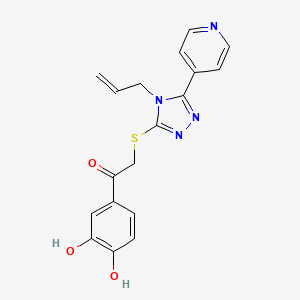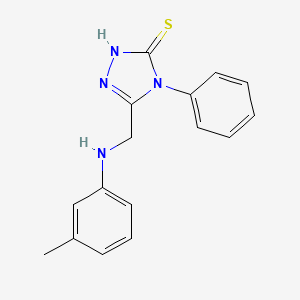![molecular formula C36H48N2O3 B12019672 [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate can be achieved through a multi-step process:
Formation of the Hydrazone: The initial step involves the reaction of octadecanoylhydrazine with 4-formylphenyl naphthalene-1-carboxylate under acidic or basic conditions to form the hydrazone linkage. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid like hydrochloric acid or a base like sodium hydroxide.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial purification methods such as large-scale chromatography or crystallization would be utilized.
化学反応の分析
Types of Reactions
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate can be used as a ligand in coordination chemistry, forming complexes with metal ions
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its hydrazone moiety may interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its unique structure may impart desirable properties to the final products.
作用機序
The mechanism of action of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage can form reversible covalent bonds with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate: Similar structure with a shorter alkyl chain.
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] benzoate: Similar structure with a different aromatic moiety.
Uniqueness
The uniqueness of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate lies in its long alkyl chain and naphthalene moiety, which may impart distinct physicochemical properties and biological activities compared to similar compounds. These features can influence its solubility, stability, and interaction with molecular targets.
特性
分子式 |
C36H48N2O3 |
|---|---|
分子量 |
556.8 g/mol |
IUPAC名 |
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C36H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-35(39)38-37-29-30-25-27-32(28-26-30)41-36(40)34-23-19-21-31-20-17-18-22-33(31)34/h17-23,25-29H,2-16,24H2,1H3,(H,38,39)/b37-29+ |
InChIキー |
BLXJOEIIPDHBTE-SMTCOIIISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019592.png)

![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)

![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)



![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
